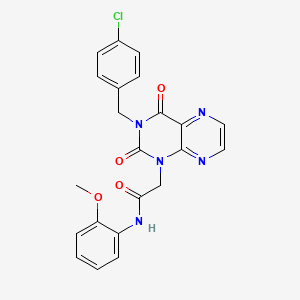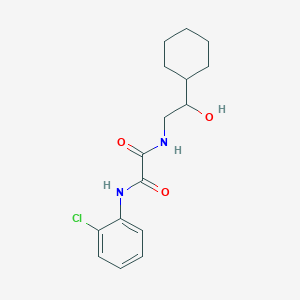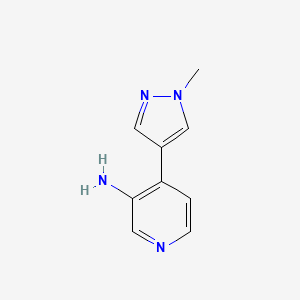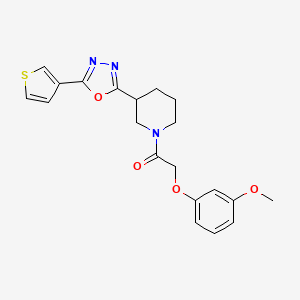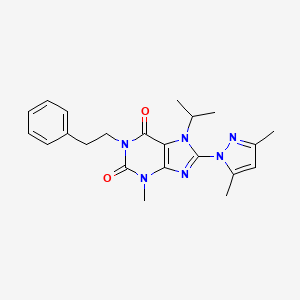![molecular formula C13H21N3O2 B2776297 3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-96-7](/img/structure/B2776297.png)
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPD101 and is a pyrazole-based inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, bipolar disorder, and diabetes.
Mecanismo De Acción
CMPD101 is a selective inhibitor of GSK-3β. It binds to the ATP-binding site of the enzyme and prevents its activity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, including modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by CMPD101 has been shown to have a number of biochemical and physiological effects. These include modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMPD101 is its selectivity for GSK-3β. This allows for more precise targeting of this enzyme and reduces the risk of off-target effects. Additionally, CMPD101 has been extensively studied in the literature, and its synthesis method is well-established.
One limitation of CMPD101 is its potential for toxicity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, and further studies are needed to fully understand the potential side effects of this compound.
Direcciones Futuras
There are a number of future directions for research on CMPD101. One area of interest is in the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the potential therapeutic applications of CMPD101, particularly in the treatment of Alzheimer's disease and diabetes. Finally, studies are needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Métodos De Síntesis
The synthesis of CMPD101 has been extensively studied in the literature. One common method of synthesis involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield CMPD101.
Aplicaciones Científicas De Investigación
CMPD101 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are underway to explore its potential as a therapeutic agent.
Another area of interest is in the treatment of diabetes. GSK-3β is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve insulin sensitivity. CMPD101 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and further studies are underway to explore its potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBELXEQQDPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

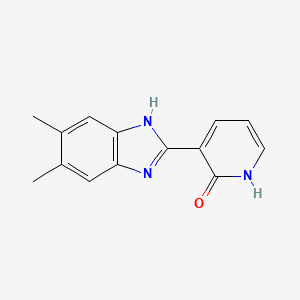
![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
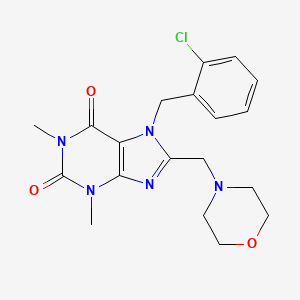
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)
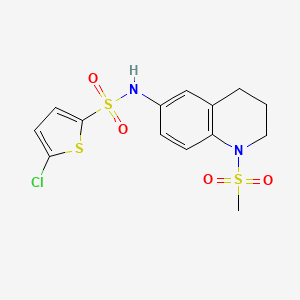

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)

